Lavendustin A - 125697-92-9

Lavendustin A

Catalog Number: EVT-272720
CAS Number: 125697-92-9
Molecular Formula: C21H19NO6
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lavendustin A is a natural product isolated from the fermentation broth of Streptomyces griseolavendus []. It is classified as a tyrosine kinase inhibitor, specifically targeting protein tyrosine kinases (PTKs) []. Lavendustin A has garnered significant interest in scientific research due to its inhibitory effects on various PTKs, making it a valuable tool for studying cellular processes involving tyrosine phosphorylation []. Its role in research encompasses exploring signal transduction pathways, investigating cellular responses to stimuli, and evaluating its potential in various biological models [, , , , , , , , , , , , ].

Future Directions
  • Structure-activity relationship studies: Further exploration of the structure-activity relationship of Lavendustin A analogs could lead to the development of more potent and selective PTK inhibitors [, , , ]. This could result in compounds with improved pharmacological profiles and therapeutic potential.
  • Combination therapies: Investigating the efficacy of Lavendustin A in combination with other anticancer agents or therapeutic modalities holds potential for enhancing its therapeutic index and overcoming drug resistance [].
Source and Classification

Lavendustin A is derived from various species of lavender, with Lavandula angustifolia being the primary source. It is classified as a flavonoid, which is a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In terms of its chemical structure, Lavendustin A is recognized for its unique chromone backbone, which contributes to its biological activity.

Synthesis Analysis

The synthesis of Lavendustin A has been achieved through several methods, reflecting its complex structure. Notable synthetic approaches include:

  1. Solid Phase Synthesis: This method allows for the efficient assembly of Lavendustin A and its analogs through a series of coupling reactions on a solid support. The process typically involves:
    • The attachment of a starting material to a resin.
    • Sequential reactions that build up the chromone structure while allowing for purification at each step.
    • Final cleavage from the resin to yield the desired compound .
  2. Cuprous Catalysis: Recent advancements have employed copper(I)-catalyzed azide-alkyne cycloadditions to create triazole analogs of Lavendustin A. This method offers high yields and mild reaction conditions, making it an attractive option for synthesizing derivatives .
  3. Reductive Amination: Another approach involves reductive amination techniques that generate various analogs by modifying the amine groups attached to the chromone structure. This method has been explored for developing potential tyrosine kinase inhibitors .
Molecular Structure Analysis

Lavendustin A features a complex molecular structure characterized by its chromone core and various substituents that influence its biological activity.

  • Molecular Formula: C₁₈H₁₃O₃
  • Molecular Weight: 285.29 g/mol
  • Structural Features:
    • The molecule consists of a fused benzopyran ring system.
    • Hydroxyl groups are present at specific positions which enhance solubility and reactivity.

The three-dimensional conformation and spatial arrangement of functional groups play crucial roles in its interaction with biological targets.

Chemical Reactions Analysis

Lavendustin A participates in several chemical reactions that underpin its biological activities:

  1. Kinase Inhibition: Lavendustin A acts primarily as an inhibitor of tyrosine kinases, including the epidermal growth factor receptor. The mechanism involves competitive inhibition where Lavendustin A binds to the ATP-binding site of these kinases, preventing substrate phosphorylation.
  2. Derivatization Reactions: Synthetic modifications often involve reactions such as alkylation or acylation to produce analogs with enhanced potency or selectivity against cancer cell lines .
  3. Oxidative Reactions: The presence of hydroxyl groups allows Lavendustin A to undergo oxidation, which can modify its pharmacological properties.
Mechanism of Action

The mechanism by which Lavendustin A exerts its anticancer effects primarily involves:

  • Inhibition of Signal Transduction Pathways: By inhibiting tyrosine kinases, Lavendustin A disrupts critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: Studies have shown that treatment with Lavendustin A can lead to increased apoptosis in tumor cells through modulation of apoptotic pathways.
  • Cell Cycle Arrest: It has been observed that Lavendustin A can induce cell cycle arrest at specific phases, further contributing to its anticancer effects.
Physical and Chemical Properties Analysis

Lavendustin A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 160-162 °C.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation in pharmaceutical applications.

Applications

Lavendustin A has significant applications in various scientific fields:

  1. Anticancer Research: Its ability to inhibit key signaling pathways makes it a candidate for developing new cancer therapies.
  2. Drug Development: Ongoing studies focus on synthesizing analogs with improved efficacy and reduced toxicity profiles for clinical use.
  3. Biochemical Studies: Researchers utilize Lavendustin A as a tool to study kinase function and signaling pathways in cellular models.

The exploration of Lavendustin A continues to expand, highlighting its potential as a valuable compound in medicinal chemistry and pharmacology.

Introduction to Lavendustin A as a Pharmacological Agent

Historical Discovery and Natural Origin

Lavendustin A is a naturally occurring secondary metabolite first isolated from the fermentation broth of Streptomyces griseolavendus bacteria. This compound was identified during systematic screening programs searching for microbial products with tyrosine kinase inhibitory activity in the late 1980s and early 1990s [7]. Initial characterization revealed its distinctive structural features: a salicylic acid core substituted with an amino group that is N,N-disubstituted with polyhydroxylated benzyl groups, specifically 2,5-dihydroxybenzyl and 2-hydroxybenzyl moieties [4]. This complex phenolic arrangement contributes significantly to its biochemical properties and distinguishes it from simpler tyrosine kinase inhibitors like genistein. The compound was assigned the chemical name 5-[[(2,5-Dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid and designated the code RG 14355 during early pharmacological evaluations [7]. Its discovery represented an important milestone in the search for specific kinase inhibitors at a time when understanding of tyrosine kinase signaling pathways was rapidly expanding. Unlike many early kinase inhibitors that were synthetic compounds, lavendustin A provided researchers with a naturally derived molecular scaffold exhibiting high potency against epidermal growth factor receptor (EGFR) tyrosine kinase, offering new possibilities for structure-based drug design [7].

Significance in Tyrosine Kinase Inhibition Research

Lavendustin A rapidly emerged as a pivotal research tool due to its potent and relatively selective inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, with a remarkably low IC50 value of 11 nM in biochemical assays [7]. This exceptional potency immediately distinguished it from earlier tyrosine kinase inhibitors like genistein and established it as a valuable pharmacological probe for dissecting tyrosine kinase signaling pathways. Mechanistic studies revealed that lavendustin A functions as a non-competitive inhibitor for the ATP binding site and an uncompetitive inhibitor for the peptide binding site of tyrosine kinases, a distinctive inhibition profile that differentiates it from ATP-competitive inhibitors [2]. This unique mechanism suggested potential advantages in overcoming ATP-binding site mutations that often confer resistance to kinase inhibitors.

Research demonstrated that lavendustin A significantly impacts several key cellular processes regulated by tyrosine kinases:

  • Vascular Function: Lavendustin A enhanced BKCa (calcium-activated potassium) currents in rat tail artery cells and coronary arteries, suggesting tyrosine kinase-mediated regulation of vascular tone. Studies showed that Src inhibitors like lavendustin A caused relaxation in human coronary arteries and rat aorta that was inhibited by the BKCa blocker iberiotoxin [1].
  • Steroidogenesis: Lavendustin A (5-50 μM) suppressed progesterone synthesis in granulosa-luteal cell cultures in a dose-dependent manner and completely inhibited the steroidogenic response to follicle-stimulating hormone (FSH) and forskolin. This effect was independent of cytokine pathways, demonstrating direct involvement of tyrosine kinases in reproductive hormone regulation [5].
  • Calcium Signaling: Lavendustin A prevented angiotensin II-evoked enhancement of Ca2+ currents in A7r5 vascular smooth muscle cells, indicating tyrosine kinase involvement in regulating voltage-gated calcium channels [1].

Table 1: Comparative Inhibition Profile of Lavendustin Compounds Against pp60F527 Tyrosine Kinase

InhibitorIC50 (μM)Inhibition Type (ATP site)Inhibition Type (Peptide site)Cellular Target Modulation
Lavendustin A18 μMNon-competitiveUncompetitiveLimited substrate phosphorylation
Lavendustin C65 μMNon-competitiveUncompetitiveInhibited p190, pp125FAK, cortactin phosphorylation

Structural derivatives of lavendustin A, particularly lavendustin C6, demonstrated enhanced potency with an IC50 of 5 μM against the pp60F527 tyrosine kinase in vitro compared to lavendustin A's IC50 of 18 μM. Notably, lavendustin C6 inhibited tyrosine phosphorylation of key cellular substrates including the GAP-associated p190, pp125FAK, and cortactin in intact cells, effects not observed with lavendustin A [2] [9]. These differential effects highlighted the importance of structural modifications for cellular penetration and target engagement.

Emergence as a Multifunctional Antiproliferative Compound

Beyond its canonical tyrosine kinase inhibition, lavendustin A exhibits significant antiproliferative properties through diverse mechanisms. Although the native compound showed limited direct antiproliferative activity, strategic structural modifications yielded derivatives with substantially enhanced efficacy against proliferating cells. Esterification of lavendustin A's carboxylic acid moiety, particularly when combined with O-methylation of the 2,5-dihydroxyphenyl group, generated analogs with micromolar-range activity against human keratinocyte (HaCaT) proliferation [3]. Further optimization through replacement of the nitrogen with oxygen or carbon atoms within the 2,5-dimethoxyphenyl series led to the identification of compound 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester (designated compound 13) as the most potent analog, demonstrating that structural simplification could enhance antiproliferative effects while unexpectedly abolishing EGFR tyrosine kinase inhibitory activity [3] [10]. This significant finding suggested that lavendustin-derived compounds could exert their antiproliferative effects through mechanisms distinct from tyrosine kinase inhibition.

Table 2: Structural Modifications and Antiproliferative Activities of Lavendustin A Derivatives

Structural ModificationRepresentative CompoundAntiproliferative ActivityTyrosine Kinase InhibitionCellular Targets
Esterification + O-methylationMethyl ester derivativesMicromolar range (HaCaT cells)ReducedUnknown
Nitrogen replacement + dimethoxyphenyl5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl esterMost potent analogAbsentProliferation pathways
Arylethenylchromone substitutionCompound 3eIC50 = 7.17 μg/mL (HCT-15 cells)Not reportedColon cancer cells
Triazole conjugationTriazolic-Lavendustin analogsMicromolar range (T. cruzi)Absent (intentional)Tubulin polymerization

Chromone-modified lavendustin A derivatives incorporating arylethenylchromone substituents demonstrated significant cytotoxic activity against human tumor cell lines. Specifically, compound 3e exhibited potent activity against the HCT-15 colon carcinoma cell line with an IC50 value of 7.17 μg/mL, demonstrating the potential of structural hybridization for enhancing antitumor effects [6]. These findings established lavendustin A as a versatile scaffold for developing novel antiproliferative agents, with structure-activity relationships distinct from its original tyrosine kinase inhibition profile.

Lavendustin A and its analogs have also demonstrated unexpected activity against parasitic diseases through tubulin inhibition mechanisms. Novel triazole-conjugated lavendustin analogs were synthesized via Cu(I)-mediated 1,3-dipolar cycloadditions ("click chemistry") and evaluated against Trypanosoma cruzi epimastigotes [4]. These analogs showed micromolar-range activity against the parasite, with researchers intentionally suppressing EGFR-TK inhibitory activity through hydroxyl group methoxylation to reduce mammalian cytotoxicity while maintaining tubulin polymerization inhibition. This strategic manipulation leveraged lavendustin's reported tubulin-targeting capabilities [4], aligning with findings that certain phthalimide analogs with structural similarities to lavendustin derivatives disrupt tubulin dynamics in Plasmodium parasites [1]. Computational modeling suggested that these compounds bind at the α-β tubulin dimer interface, disrupting microtubule assembly essential for parasitic cell division [1] [4].

The multifaceted biological activities of lavendustin derivatives—spanning tyrosine kinase inhibition, direct antiproliferative effects, and tubulin disruption—underscore its significance as a privileged scaffold in pharmacological research. These diverse mechanisms position lavendustin A as a promising foundation for developing targeted therapies against proliferative and parasitic diseases, with continued exploration of structure-activity relationships guiding rational drug design approaches.

Properties

CAS Number

125697-92-9

Product Name

Lavendustin A

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

5-amino-((N-2,5-dihydroxybenzyl)-N'-2-hydroxybenzyl)aminosalicylic acid
lavendustin A
RG-14355
RG14355

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.